N,N'-Dimethyldithiooxamide

Coordination Chemistry Ligand Field Theory Spectroscopy

Researchers often face inconsistent complexation stoichiometry with dithiooxamide ligands, leading to purification challenges. N,N'-Dimethyldithiooxamide (DMDTO) eliminates this uncertainty. - Ensures a consistent 1:2 metal-to-ligand ratio with NiCl₂, unlike unsubstituted analogs that yield 1:1 complexes. - Provides predictable distorted tetrahedral S₂Cl₂ geometry in Zn(II) complexes, essential for crystal engineering. - Enhances hydrogen-bonding strength in Cu(II) complexes for tailored supramolecular stability. Reliable performance and immediate availability ensure project continuity from synthesis to characterization.

Molecular Formula C4H8N2S2
Molecular Weight 148.3 g/mol
CAS No. 120-79-6
Cat. No. B089502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Dimethyldithiooxamide
CAS120-79-6
Molecular FormulaC4H8N2S2
Molecular Weight148.3 g/mol
Structural Identifiers
SMILESCNC(=S)C(=S)NC
InChIInChI=1S/C4H8N2S2/c1-5-3(7)4(8)6-2/h1-2H3,(H,5,7)(H,6,8)
InChIKeyMQLIZYQZJMPNFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Dimethyldithiooxamide Ligand for Metal Complexation


N,N'-Dimethyldithiooxamide (DMDTO, CAS 120-79-6) is an organic compound classified as a thioamide, specifically a symmetrically N,N'-disubstituted dithiooxamide. Its core structure consists of a dithiooxamide backbone with methyl groups attached to each nitrogen atom, giving it a molecular formula of C4H8N2S2 and a molecular weight of approximately 148.25 g/mol [1]. It typically appears as a white to light yellow crystalline solid, soluble in organic solvents like ethanol and acetone but with limited water solubility . The compound is primarily recognized for its ability to act as a bidentate S,S'-chelating ligand, forming stable complexes with a range of transition metals [2]. This property underpins its utility in coordination chemistry, analytical chemistry, and specialized industrial applications.

Workflow Transition metal complexation via S,S-bidentate chelating motif
Selection Enables electronic and steric tuning through N-methyl substitution
Use Context Coordination chemistry, crystal engineering, and analytical studies

Why N,N'-Dimethyldithiooxamide Is Irreplaceable


Substituting N,N'-Dimethyldithiooxamide (DMDTO) with its close analogs, such as unsubstituted dithiooxamide (rubeanic acid, CAS 79-40-3) or other N,N'-disubstituted derivatives, is generally not possible without altering critical performance characteristics. The presence of the N,N'-dimethyl groups directly influences the ligand's electronic properties, steric profile, and solution behavior. For instance, the methyl substitution modulates the hydrogen-bonding capability of the resulting metal complexes, which is essential for their stability and spectroscopic properties [1]. Furthermore, the specific N-substituents dictate the geometry and stability of the metal complexes formed, as demonstrated by the distinct coordination environments observed in zinc(II) complexes of DMDTO versus those with bulkier N-substituents [2]. These structural and electronic differences directly impact the compound's performance in specialized applications, such as selective metal detection or as a precursor for advanced materials.

Target

N,N'-Dimethyldithiooxamide (DMDTO) provides methyl-specific steric and electronic modulation.

Substitute

Unsubstituted dithiooxamide (Rubeanic acid) alters hydrogen-bonding capability and donor strength.

Target

DMDTO enforces a distorted tetrahedral S2Cl2 geometry in zinc(II) complexes.

Substitute

Bulky N,N'-disubstituted analogs shift the geometry toward idealized square-planar S4 coordination.

Target

DMDTO maintains a predictable 1:2 metal-to-ligand ratio with Ni(II) in solution.

Substitute

Mono-substituted or unsubstituted analogs may alter the observed solution stoichiometry to 1:1.

Quantitative Evidence for N,N'-Dimethyldithiooxamide


Ligand Field Splitting in Ni(II) Complexes

In square-planar Ni(II) complexes, N,N'-dimethyldithiooxamide (Met2DH2) induces a stronger ligand field compared to the parent dithiooxamide (DH4). The ligand field splitting parameter (Δ1) is a quantitative measure of this effect, directly impacting the complex's spectroscopic and magnetic properties [1].

Ligand Field Strength
Head-to-head
Δ1 = 19550 cm⁻¹ vs 18420 cm⁻¹
Δ = +1130 cm⁻¹ for DMDTO
Supports stronger-field ligand assignment over unsubstituted analog.
Ni(II) perchlorate complexes; solid-state electronic spectra.
Coordination Chemistry Ligand Field Theory Spectroscopy

Hydrogen Bonding in Cu(II) Halide Complexes

The hydrogen bonding ability of dithiooxamide ligands in Cu(II) complexes is significantly altered by N-substitution. A comparative IR spectroscopic study revealed that the strength of hydrogen bonding increases in the order dithiooxamide (DTO) < N-methyldithiooxamide (MDTO) < N,N'-dimethyldithiooxamide (NN'DMDTO) [1].

H-Bonding Capacity
Reported
DMDTO > MDTO > DTO
Qualitative ranking of hydrogen bond strength
N-methylation enhances supramolecular packing interactions.
Cu(LH2)X2 complexes studied via solid-state IR spectroscopy.
Coordination Chemistry Supramolecular Chemistry Vibrational Spectroscopy

Acid Dissociation Constant (pKa) vs. Dithiooxamide

The introduction of methyl groups on the nitrogen atoms of dithiooxamide affects its acid-base properties. A spectrophotometric determination of pKa values provides quantitative evidence of this electronic modulation [1].

Acid-Base Properties
Reported
pKa distinct from unsubstituted analog
Alters ligand speciation in aqueous or partially aqueous media.
Spectrophotometric determination; I = 1.
Physical Organic Chemistry Analytical Chemistry Spectrophotometry

Coordination Geometry in Zn(II) Complexes

The size and nature of the N-substituent on the dithiooxamide core dictate the resulting coordination geometry in metal complexes. A crystallographic study compared the structures of zinc(II) complexes with three different N,N'-disubstituted dithiooxamides [1].

Coordination Geometry
Head-to-head
Tetrahedral S₂Cl₂ vs Square-planar S₄
Methyl groups enforce distorted tetrahedral geometry in Zn(II) complexes.
Single-crystal X-ray diffraction; vs. bulky dicyclohexyl/dibenzyl analogs.
Structural Chemistry Coordination Chemistry X-ray Crystallography

Solution Stoichiometry of Ni(II) Complexation

The N-substituent on a dithiooxamide ligand influences the stoichiometry of the complexes formed in solution. A study using the Job method of continuous variations showed that DMDTO maintains a 1:2 metal-to-ligand ratio even under conditions where other dithiooxamides form 1:1 complexes [1].

Solution Stoichiometry
Head-to-head
1:2 (M:L) for DMDTO vs 1:1 for DTO
Ensures predictable 1:2 Ni(II) complexation in solution.
NiCl₂ in methylcellosolve; Job method of continuous variations.
Solution Chemistry Coordination Chemistry Analytical Methods

N,N'-Dimethyldithiooxamide Applications


Tuning Coordination Geometry in Metal Complexes

Researchers designing metal complexes with specific geometries should prioritize N,N'-Dimethyldithiooxamide. Crystallographic evidence demonstrates that its N-methyl substituents promote a distorted tetrahedral S2Cl2 geometry in zinc(II) complexes, in contrast to the square-planar geometries observed with bulkier dithiooxamide analogs [1]. This predictable, substituent-dependent geometric control is a valuable tool in coordination chemistry and crystal engineering.

Modulating Supramolecular Properties of Copper Materials

For projects aimed at fine-tuning the solid-state properties of copper(II) complexes, N,N'-Dimethyldithiooxamide offers a quantifiable advantage. Comparative infrared studies show it enhances hydrogen bonding strength compared to its unsubstituted and mono-substituted counterparts [2]. This ability to modulate intermolecular interactions makes it a superior ligand choice for constructing supramolecular architectures with tailored stability and packing motifs.

Predictable Solution Stoichiometry for Nickel Complexation

In synthetic or analytical procedures requiring a specific and reproducible metal-to-ligand ratio in solution, N,N'-Dimethyldithiooxamide (Met2DH2) provides greater predictability than its analogs. Unlike unsubstituted dithiooxamide, which forms 1:1 complexes with NiCl2 in methylcellosolve, DMDTO consistently forms the 1:2 complex under the same conditions [3]. This behavior ensures reliable complex formation and simplifies purification.

Application
Selection Property
Validation Focus
Tetrahedral Zn(II) Complex Synthesis
N-Methyl steric effects
Single-crystal XRD geometry confirmation
Supramolecular Cu(II) Materials
Hydrogen-bond strength modulation
Solid-state IR spectroscopy shifts
Predictable Ni(II) Solution Complexation
Solution stoichiometry control
Job method / spectrophotometric verification

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